molecular formula C13H12ClNO3S2 B12166203 C13H12ClNO3S2

C13H12ClNO3S2

Cat. No.: B12166203
M. Wt: 329.8 g/mol
InChI Key: AKCHDIDJNMHMDH-UHFFFAOYSA-N
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Description

The compound with the molecular formula C13H12ClNO3S2 is a complex organic molecule that contains chlorine, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C13H12ClNO3S2 typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of a chlorinated aromatic compound with a thiol-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are carefully optimized to ensure high yield and purity of the final compound .

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

C13H12ClNO3S2: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives.

Scientific Research Applications

C13H12ClNO3S2: has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of C13H12ClNO3S2 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

C13H12ClNO3S2: can be compared with other similar compounds, such as:

    C13H12ClNO2S2: This compound has one less oxygen atom and may exhibit different chemical reactivity and biological activity.

    C13H12BrNO3S2: The substitution of chlorine with bromine can lead to changes in the compound’s physical and chemical properties.

Properties

Molecular Formula

C13H12ClNO3S2

Molecular Weight

329.8 g/mol

IUPAC Name

7-chloro-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C13H12ClNO3S2/c14-10-3-1-2-8-6-11(19-12(8)10)13(16)15-9-4-5-20(17,18)7-9/h1-3,6,9H,4-5,7H2,(H,15,16)

InChI Key

AKCHDIDJNMHMDH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC3=C(S2)C(=CC=C3)Cl

Origin of Product

United States

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